Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
Description
Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a polyfunctionalized core structure. Key features include:
- 1,4-Dihydropyridine ring: A redox-active scaffold common in bioactive molecules, particularly calcium channel modulators .
- Substituents: Position 4: A 4-hydroxy-3-methoxyphenyl group, contributing polarity and hydrogen-bonding capacity. Position 5: A cyano group, enhancing electron-withdrawing effects. Ester group: Prop-2-en-1-yl (allyl ester), influencing solubility and pharmacokinetics.
Properties
IUPAC Name |
prop-2-enyl 5-cyano-6-(2-ethoxy-2-oxoethyl)sulfanyl-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S/c1-5-9-30-22(27)19-13(3)24-21(31-12-18(26)29-6-2)15(11-23)20(19)14-7-8-16(25)17(10-14)28-4/h5,7-8,10,20,24-25H,1,6,9,12H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRCGHVKPVNJRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC(=C(C=C2)O)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C20H24N2O5S
- Molecular Weight : 412.5 g/mol
The compound features several functional groups that contribute to its biological activity, including a cyano group, an ethoxy group, and a dihydropyridine moiety.
Antioxidant Activity
Studies have shown that compounds in the dihydropyridine class exhibit significant antioxidant properties. The presence of hydroxyl and methoxy groups in the structure may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative damage.
Antimicrobial Activity
Research indicates that this compound demonstrates antimicrobial effects against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli with promising results. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Antitumor Activity
Preliminary studies suggest that Prop-2-en-1-yl 5-cyano derivatives may possess antitumor properties. In vitro assays have shown that these compounds can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves interference with cell cycle progression and induction of apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Channel Blockade : Dihydropyridines are known calcium channel blockers. This property may contribute to its cardiovascular effects by reducing vascular resistance and lowering blood pressure.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmission.
- Free Radical Scavenging : The antioxidant activity is likely due to the presence of hydroxyl groups that can donate electrons to free radicals.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various dihydropyridine derivatives found that the compound exhibited an IC50 value of 50 µg/mL against E. coli, indicating moderate effectiveness compared to standard antibiotics like ampicillin .
Case Study 2: Antitumor Potential
In vitro studies on HeLa cells showed that treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 25 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting potential for further development as an anticancer agent .
Data Summary Table
Comparison with Similar Compounds
Structural Analogues of 1,4-Dihydropyridines
The target compound belongs to a broader class of 1,4-DHPs with variable substituents at positions 4, 5, 6, and the ester group. Below is a comparative analysis based on substituent variations (Table 1):
Table 1: Structural Comparison of 1,4-DHP Derivatives
Key Observations:
4-Methylphenyl () introduces hydrophobicity, which may enhance membrane permeability but reduce solubility .
Position 6 Substituents :
- The ethoxy-oxoethyl sulfanyl group in the target compound differs from the carbamoylmethyl sulfanyl () or aryl-oxoethyl thioethers (). The ethoxy ester may confer metabolic resistance compared to hydrolytically labile carboxamides .
- Bromophenyl (AZ257) and methoxyphenyl (AZ331) substituents () introduce halogen- or ether-based electronic effects, altering redox properties or binding affinities .
Ester vs. Carboxamide :
- The allyl ester in the target compound and may undergo esterase-mediated hydrolysis, whereas carboxamides () are typically more stable in vivo .
Hypothesized Bioactivity
- Calcium Channel Modulation: The 1,4-DHP core is a hallmark of L-type calcium channel blockers (e.g., nifedipine). The 4-hydroxy-3-methoxyphenyl group may enhance antioxidant activity, a trait observed in polyphenolic DHPs .
- Enzyme Inhibition: The cyano and sulfanyl groups could interact with cysteine proteases or kinases, as seen in related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
